molecular formula C2H4O2 B1588006 Methyl formate-d CAS No. 23731-38-6

Methyl formate-d

Cat. No.: B1588006
CAS No.: 23731-38-6
M. Wt: 61.06 g/mol
InChI Key: TZIHFWKZFHZASV-VMNATFBRSA-N
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Description

Methyl formate-d, also known as methyl formate or methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant odor, high vapor pressure, and low surface tension. This compound is widely used as a precursor to various chemicals of commercial interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl formate-d can be synthesized through the condensation reaction of methanol and formic acid:

HCOOH+CH3OHHCOOCH3+H2O\text{HCOOH} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 + \text{H}_2\text{O} HCOOH+CH3​OH→HCOOCH3​+H2​O

This reaction is typically catalyzed by an acid .

Industrial Production Methods

Industrially, methyl (2H)formate is produced by the carbonylation of methanol in the presence of a strong base, such as sodium methoxide:

CH3OH+COHCOOCH3\text{CH}_3\text{OH} + \text{CO} \rightarrow \text{HCOOCH}_3 CH3​OH+CO→HCOOCH3​

This process, practiced commercially by companies like BASF, achieves high selectivity towards methyl (2H)formate .

Chemical Reactions Analysis

Types of Reactions

Methyl formate-d undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Requires hydrogen gas and a catalyst such as Cu-SiO2.

    Hydrolysis: Typically involves water and an acid or base catalyst.

    Oxidation: Often uses oxidizing agents like potassium permanganate.

Major Products

    Methanol: From hydrogenation.

    Formic Acid: From hydrolysis and oxidation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Formate: Similar ester with a slightly higher boiling point.

    Methyl Acetate: Another ester with different reactivity and applications.

Uniqueness

Methyl formate-d is unique due to its high vapor pressure, low surface tension, and versatility as a precursor to various chemicals. Its ability to act as a hydrogen energy carrier also sets it apart from other similar compounds .

Properties

IUPAC Name

methyl deuterioformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178408
Record name Methyl (2H)formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23731-38-6
Record name Formic-d acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23731-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2H)formate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2H)formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2H)formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique insights can be gained from studying methyl formate-d (DC(O)OCH3) as opposed to non-deuterated methyl formate?

A1: this compound is a powerful tool for unraveling dissociation mechanisms and reaction pathways. By substituting hydrogen atoms with deuterium, researchers can track the movement of atoms during reactions. For example, studies using this compound and photoelectron-photoion-photoion coincidence (PEPIPICO) techniques revealed the production of heterogeneous clusters like (MFD)mD+ and (MFD)nCH3OD2+ after excitation with synchrotron radiation. [, ] This isotopic labeling helps clarify the origin of specific atoms in the product ions, revealing details about the dissociation pathways that would be difficult to ascertain otherwise.

Q2: How does the core-level excitation of this compound clusters influence their fragmentation pathways?

A2: Exciting this compound clusters with synchrotron radiation near the oxygen K edge leads to a variety of fragmentation products. One significant finding is the production of methyl-oxonium ion (CH3OD2+) and its complexes. [] This suggests that hydrogen/deuterium transfer reactions occur within the excited clusters. Specifically, deuterium transfer from the alpha carbonyl group of the this compound molecule plays a crucial role in forming these products. [] These findings highlight the importance of intra- and intermolecular interactions in the fragmentation dynamics of core-excited molecular clusters.

Q3: What are the dominant dissociation pathways observed in this compound upon photodissociation at 193.3 nm?

A3: Photodissociation of this compound at 193.3 nm results in four primary dissociation pathways leading to the following asymptotes: CH3O(X (2)E)+DCO(X (2)A(')), CH3O(X (2)E)+DCO(A (2)A(\")), CH3OCO(X (2)A('))+D((2)S), and CH3OD(X (1)A('))+CO(X (1)Sigma(+)). [] These pathways were identified and characterized by measuring the kinetic-energy distributions, spatial angular anisotropies, and branching ratios of the photofragments. The branching ratios for these pathways were determined to be 0.73, 0.06, 0.13, and 0.08, respectively, indicating that the first pathway is dominant. [] Interestingly, while the DCO and CH3O products exhibit a negative angular anisotropy parameter (β ≈ -0.37), the other products show nearly isotropic angular distributions, suggesting the potential influence of nonadiabatic transitions in the fragmentation process. []

Q4: What analytical techniques are particularly useful for investigating the fragmentation dynamics of this compound?

A4: Several powerful analytical techniques are employed to study this compound fragmentation. Time-of-flight (TOF) mass spectrometry, coupled with pulsed synchrotron radiation, enables the simultaneous detection of various ion yields as a function of photon energy. [] This method is particularly useful for studying near edge X-ray absorption fine structure (NEXAFS) and identifying specific core resonances associated with fragment ion production. [] Photoion-photoion coincidence (PIPICO) techniques provide further insights by correlating the detection of ion pairs, revealing information about the charge state and dissociation pathways of the precursor molecules. [, ] By combining these techniques, researchers can gain a deeper understanding of the complex fragmentation dynamics that occur in core-excited this compound molecules and clusters.

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